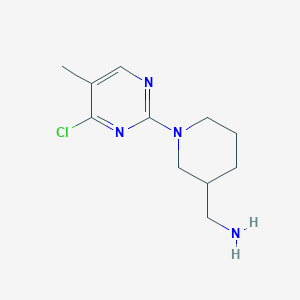
(1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-3-yl)methanamine: is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a chlorine atom and a methyl group, attached to a piperidine ring, which is further connected to a methanamine group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-3-yl)methanamine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 4-chloro-5-methylpyrimidine.
Attachment to Piperidine: The pyrimidine derivative is then reacted with a piperidine derivative under conditions that facilitate nucleophilic substitution, often using a base such as sodium hydride.
Introduction of the Methanamine Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can be employed to modify the pyrimidine ring or the methanamine group.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of (1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-3-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors, enzymes, or ion channels. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-4-yl)methanamine
- (1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-2-yl)methanamine
- (1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-3-yl)ethanamine
Uniqueness
Compared to similar compounds, (1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-3-yl)methanamine is unique due to its specific substitution pattern on the pyrimidine and piperidine rings. This unique structure can result in different chemical reactivity and biological activity, making it a compound of particular interest in research and development.
Properties
Molecular Formula |
C11H17ClN4 |
|---|---|
Molecular Weight |
240.73 g/mol |
IUPAC Name |
[1-(4-chloro-5-methylpyrimidin-2-yl)piperidin-3-yl]methanamine |
InChI |
InChI=1S/C11H17ClN4/c1-8-6-14-11(15-10(8)12)16-4-2-3-9(5-13)7-16/h6,9H,2-5,7,13H2,1H3 |
InChI Key |
GVXDQJKLRJJBMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1Cl)N2CCCC(C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![12-hydroxy-1,10-di(pyren-1-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12817798.png)
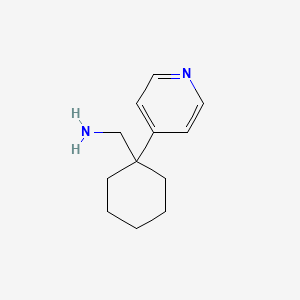

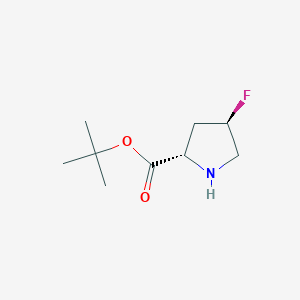
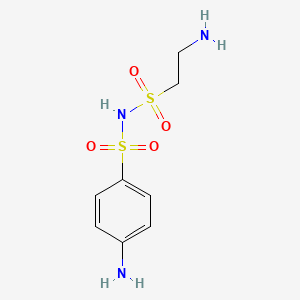
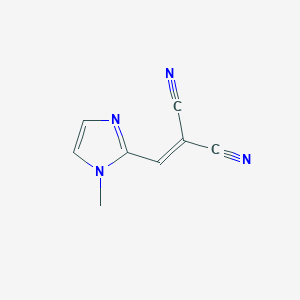
![Benzo[c]isothiazole-6-carboxylic acid](/img/structure/B12817830.png)
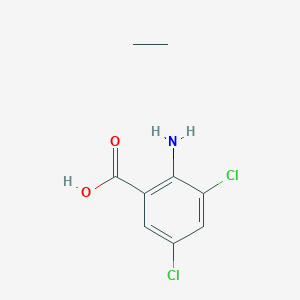
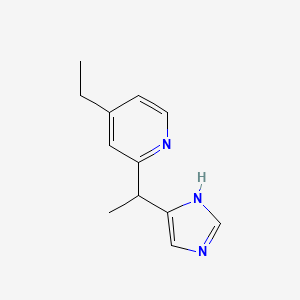
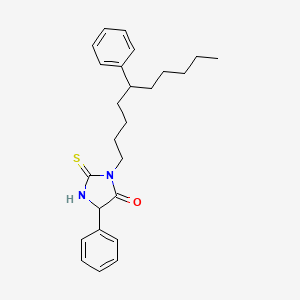
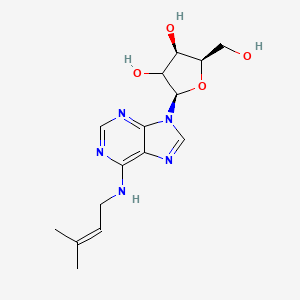
![2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B12817875.png)


